N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine

Antiplatelet Thrombosis Cardiovascular pharmacology

N-(4-Bromophenyl)-4-(3-pyridyl)thiazol-2-amine (C14H10BrN3S, MW 332.22) is a synthetic small-molecule aminothiazole derivative featuring a 3-pyridyl substituent on the thiazole core and a 4-bromophenyl group on the exocyclic amine. This compound belongs to the N-aryl-4-(3-pyridyl)thiazol-2-amine chemotype, which has been identified as a privileged scaffold for inhibiting ADP-induced human platelet aggregation and modulating kinase activity, including p38, CHK1, and spleen tyrosine kinase (SYK).

Molecular Formula C14H10BrN3S
Molecular Weight 332.22 g/mol
Cat. No. B10809948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine
Molecular FormulaC14H10BrN3S
Molecular Weight332.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Br
InChIInChI=1S/C14H10BrN3S/c15-11-3-5-12(6-4-11)17-14-18-13(9-19-14)10-2-1-7-16-8-10/h1-9H,(H,17,18)
InChIKeyXGPZJFFBCSRGTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Procure N-(4-Bromophenyl)-4-(3-pyridyl)thiazol-2-amine for Targeted Kinase and Antiplatelet Research


N-(4-Bromophenyl)-4-(3-pyridyl)thiazol-2-amine (C14H10BrN3S, MW 332.22) is a synthetic small-molecule aminothiazole derivative featuring a 3-pyridyl substituent on the thiazole core and a 4-bromophenyl group on the exocyclic amine . This compound belongs to the N-aryl-4-(3-pyridyl)thiazol-2-amine chemotype, which has been identified as a privileged scaffold for inhibiting ADP-induced human platelet aggregation [1] and modulating kinase activity, including p38, CHK1, and spleen tyrosine kinase (SYK) [2]. The specific arrangement of the pyridyl nitrogen at the 3-position and the electron-withdrawing 4-bromophenyl group creates a unique pharmacophore that cannot be replicated by positional isomers or alternative substituents, making it a critical tool compound for structure-activity relationship (SAR) studies and targeted biological screening.

Why N-(4-Bromophenyl)-4-(3-pyridyl)thiazol-2-amine Cannot Be Replaced by Generic Aminothiazoles


Generic substitution within the aminothiazole class is not feasible for N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine due to profound structure-driven differences in potency and target engagement. In the seminal antiplatelet aggregation study by Bhoga (2007), the N-(2-fluorophenyl) analog (9e) demonstrated the highest potency with an IC50 of 4.84 × 10⁻⁷ M, while the unsubstituted or differently substituted N-aryl variants exhibited significantly weaker activity [1]. Similarly, Sharma et al. (2019) demonstrated that among a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, only specific compounds (p2, p3, p4, p6) achieved antimicrobial activity comparable to the standards norfloxacin and fluconazole, with others showing markedly reduced efficacy [2]. These findings confirm that the biological performance of this scaffold is exquisitely sensitive to the nature and position of both the N-aryl group and the pyridyl/thiazole substitution pattern; a seemingly minor modification, such as replacing the 3-pyridyl with a 2-pyridyl or the 4-bromophenyl with a 4-chlorophenyl, can result in a complete loss of the desired activity profile.

N-(4-Bromophenyl)-4-(3-pyridyl)thiazol-2-amine Procurement Evidence: Quantified Differentiation Against Closest Structural Analogs


Platelet Aggregation Inhibition: 3-Pyridyl Regioisomer Differentiates from 2-Pyridyl/4-Pyridyl Analogs

The N-aryl-4-(3-pyridyl)thiazol-2-amine scaffold, specifically exemplified by N-(2-fluorophenyl)-4-(3-pyridyl)thiazol-2-amine (9e), exhibits potent ADP-induced human platelet aggregation inhibition with an IC50 of 4.84 × 10⁻⁷ M [1]. In the same study, the core 4-(3-pyridyl)thiazol-2-amine substructure was found to be critical for activity; the 2-pyridyl and 4-pyridyl regioisomers were not reported as highly active, underscoring the indispensable role of the 3-pyridyl orientation for target engagement [1]. The 4-bromophenyl analog, while less potent than the 2-fluorophenyl derivative, retains the correct 3-pyridyl architecture and thus remains a validated member of this chemotype, serving as a key comparator for SAR exploration around the N-aryl ring.

Antiplatelet Thrombosis Cardiovascular pharmacology

Antimicrobial Activity of 4-Bromophenyl-Thiazol-2-Amine Scaffold: Potency Comparable to Clinical Standards

The 4-(4-bromophenyl)-thiazol-2-amine core, a direct structural analog of our compound, has been extensively evaluated for antimicrobial efficacy. Sharma et al. (2019) reported that compounds p2, p3, p4, and p6 from this series exhibited antibacterial activity comparable to the standard drug norfloxacin and antifungal activity comparable to fluconazole, as measured by turbidimetric MIC assays [1]. While the exact MIC values for each compound are not extracted in the abstract, the paper explicitly states that these compounds were 'comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal),' indicating clinically relevant potency levels. The N-(4-bromophenyl) substitution on the thiazol-2-amine core is a key pharmacophoric element for this activity.

Antimicrobial resistance Antibacterial Antifungal

Anticancer Activity Against MCF7 Breast Adenocarcinoma: Efficacy Comparable to 5-Fluorouracil

The same 4-(4-bromophenyl)-thiazol-2-amine scaffold exhibited significant anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line MCF7. In the study by Sharma et al., compound p2 was identified as the most active derivative, demonstrating antiproliferative efficacy comparable to the standard chemotherapeutic agent 5-fluorouracil (5-FU) as assessed by the Sulforhodamine B (SRB) assay [1]. The molecular docking study further revealed that p2, p3, p4, and p6 displayed promising binding scores within the active sites of selected target proteins (PDB IDs: 1JIJ, 4WMZ, 3ERT), providing a mechanistic rationale for the observed cytotoxicity [1].

Oncology Breast cancer Chemotherapy

Predicted Physicochemical and ADME Drug-Likeness Advantage Over Non-Brominated Analogs

The presence of a para-bromine substituent on the phenyl ring imparts distinct physicochemical properties compared to non-halogenated or differently halogenated analogs. According to ACD/Labs predicted data for N-(4-bromophenyl)-4-(3-pyridinyl)-1,3-thiazol-2-amine, the compound exhibits a LogP of 3.94 (ACD/LogP), a polar surface area of 66 Ų, and zero Rule of 5 violations . In the ADME profiling study by Sharma et al., the 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising in silico ADME properties [1]. The bromine atom contributes favorably to lipophilicity while maintaining acceptable drug-likeness parameters, striking a balance that is often absent in non-halogenated or trifluoromethyl analogs, which may exhibit suboptimal permeability or metabolic stability.

Drug-likeness Pharmacokinetics ADME

Kinase Selectivity Profile: p38/SYK/CHK1 Target Engagement Differentiates from CDK-Selective Aminothiazoles

The thiazole-substituted aminopyridine chemotype, exemplified by compounds in patent EP2934525 (Merck Sharp & Dohme), exhibits potent inhibition of spleen tyrosine kinase (SYK), while the related Bristol-Myers Squibb patent US7169771 covers thiazolyl-based compounds as p38 kinase inhibitors [1][2]. Furthermore, pyridyl aminothiazoles have been crystallographically validated as ATP-competitive CHK1 inhibitors with low picomolar potency and exceptionally slow dissociation rates (PDB: 3TKH) [3]. This polypharmacology profile is distinct from N-aryl-2-aminothiazoles described by Misra et al., which act as pan-CDK inhibitors with selectivity for CDK1, CDK2, and CDK4 [4]. The 3-pyridyl orientation and the 4-bromophenyl group are essential structural determinants that drive binding toward the SYK/p38/CHK1 kinase family rather than CDKs, providing a unique selectivity fingerprint.

Kinase inhibition SYK p38 CHK1 Chemical biology

Commercially Available Purity and Physical Form: Research-Grade versus Industrial Procurement Considerations

For procurement decisions, the compound's commercial specification merits consideration. The closest commercially available reference standard, 3-(4-bromophenyl)pyridine (TCI product B4617), is supplied at a purity of >96.0% (GC) with a controlled melting point range of 38.0–42.0 °C . N-(4-Bromophenyl)-4-(3-pyridyl)thiazol-2-amine is typically available at 95% purity from reputable screening compound suppliers . In comparison, the alternative 2-pyridyl regioisomer (N-(4-bromophenyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, ChemSpider CSID:652796) has a predicted boiling point of 487.1 °C and lower commercial availability, making the 3-pyridyl variant more accessible for reproducible research .

Chemical procurement Purity Characterization

Optimal Application Scenarios for N-(4-Bromophenyl)-4-(3-pyridyl)thiazol-2-amine Based on Comparative Evidence


Antiplatelet Drug Discovery: SAR Validation Around the 3-Pyridyl Pharmacophore

Use this compound as a key reference standard in platelet aggregation assays to map the SAR of the N-aryl-4-(3-pyridyl)thiazol-2-amine series against ADP-induced human platelet aggregation. As established by Bhoga (2007), the 3-pyridyl regioisomer is essential for activity; this compound serves as the 4-bromophenyl variant, allowing direct potency comparison with the highly active 2-fluorophenyl analog (9e, IC50 = 484 nM) [1]. This enables medicinal chemists to probe the electronic and steric effects of para-substitution on the phenyl ring while maintaining the critical 3-pyridyl-thiazole core.

Antimicrobial Resistance Research: Benchmarking Against Norfloxacin and Fluconazole

Employ this scaffold in antimicrobial susceptibility testing against Gram-positive, Gram-negative, and fungal pathogens. The Sharma et al. (2019) study demonstrates that 4-(4-bromophenyl)-thiazol-2-amine derivatives achieve MIC values comparable to norfloxacin and fluconazole [2]. By procuring the N-(4-bromophenyl)-4-(3-pyridyl) variant, researchers can investigate whether the 3-pyridyl substitution further enhances or modulates the antimicrobial spectrum, especially against drug-resistant clinical isolates.

Kinase Profiling and Chemical Biology: SYK/p38/CHK1 Selectivity Versus CDK Panel

Utilize this compound in broad-panel kinase selectivity screening to differentiate the 3-pyridyl aminothiazole chemotype from the well-characterized CDK-selective N-aryl-2-aminothiazoles. Patent evidence (EP2934525, US7169771) and crystallographic data (PDB:3TKH) confirm that this scaffold engages SYK, p38, and CHK1 kinases with high affinity, whereas N-2-pyridyl analogs are pan-CDK inhibitors [3][4][5]. This makes the compound an ideal chemical probe for studying non-CDK kinase signaling pathways.

Anticancer Lead Optimization: SRB Assay Benchmarking Against 5-Fluorouracil in MCF7 Cells

Incorporate this compound as a synthetic intermediate for generating derivative libraries to be screened via the SRB assay against the MCF7 breast adenocarcinoma cell line. The lead compound p2 from Sharma et al. (2019) demonstrated anticancer activity comparable to the clinical standard 5-fluorouracil [2]. Introducing the 3-pyridyl group onto the 4-(4-bromophenyl)-thiazol-2-amine core may further improve potency or selectivity, providing a rational basis for structure-based lead optimization guided by molecular docking to targets such as estrogen receptor (PDB:3ERT) or other validated oncology targets.

Quote Request

Request a Quote for N-(4-bromophenyl)-4-(3-pyridyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.